molecular formula C11H8O3 B1348510 2,7-Dihydroxy-1-naphthaldehyde CAS No. 20258-95-1

2,7-Dihydroxy-1-naphthaldehyde

Cat. No.: B1348510
CAS No.: 20258-95-1
M. Wt: 188.18 g/mol
InChI Key: YLBPRJJZUISDEF-UHFFFAOYSA-N
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Description

2,7-Dihydroxy-1-naphthaldehyde is an organic compound with the molecular formula C11H8O3 and a molecular weight of 188.1794 g/mol It is characterized by the presence of two hydroxyl groups and an aldehyde group attached to a naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,7-Dihydroxy-1-naphthaldehyde can be synthesized through several methods. One common approach involves the hydroxylation of 1-naphthaldehyde using suitable reagents under controlled conditions. For instance, the reaction of 1-naphthaldehyde with hydroxylating agents such as hydrogen peroxide in the presence of a catalyst can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 2,7-Dihydroxy-1-naphthaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2,7-dihydroxy-1-naphthaldehyde involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s antimicrobial properties are linked to its interaction with microbial cell membranes, leading to disruption of cellular processes .

Comparison with Similar Compounds

Comparison: 2,7-Dihydroxy-1-naphthaldehyde is unique due to the specific positioning of its hydroxyl groups, which influences its chemical reactivity and biological activity. Compared to 2-hydroxy-1-naphthaldehyde, the presence of an additional hydroxyl group enhances its antioxidant properties. Similarly, the distinct arrangement of hydroxyl groups in 1,4-dihydroxy-2-naphthaldehyde results in different chemical behavior and applications .

Properties

IUPAC Name

2,7-dihydroxynaphthalene-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O3/c12-6-10-9-5-8(13)3-1-7(9)2-4-11(10)14/h1-6,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLBPRJJZUISDEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=C2C=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What was the main objective of the study presented in the paper "Synthesis and study of new indoline spiropyran and its derivative with α-lipoic acid exhibiting low cytotoxicity"?

A1: The study aimed to synthesize a novel indoline spiropyran derivative conjugated with α-lipoic acid and evaluate its cytotoxicity. The researchers successfully synthesized the target compound and demonstrated its low cytotoxicity in vitro, suggesting its potential for further biological applications. []

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